molecular formula C27H28N6O3 B2685150 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide CAS No. 1040649-14-6

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide

Cat. No.: B2685150
CAS No.: 1040649-14-6
M. Wt: 484.56
InChI Key: ZTCXEPCMEIVBNE-UHFFFAOYSA-N
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Description

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H28N6O3 and its molecular weight is 484.56. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C27H28N6O3C_{27}H_{28}N_{6}O_{3} with a molecular weight of approximately 484.56 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core , which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological properties.

Property Details
Molecular FormulaC27H28N6O3C_{27}H_{28}N_{6}O_{3}
Molecular Weight484.56 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrazolo core and subsequent modifications to introduce the piperazine and phenylacetamide functionalities. The detailed synthetic route can vary based on desired yields and purity levels.

Anticancer Potential

Recent studies indicate that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines have been reported to possess selective protein inhibition capabilities which could be leveraged in cancer therapy . The unique structure of our compound suggests potential interactions with various biological targets, including kinases involved in cancer progression.

Enzymatic Inhibition

Research has shown that compounds with similar structural motifs can act as inhibitors for various enzymes. For example, studies on related pyrazolo compounds have highlighted their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . This suggests that this compound may also exhibit similar inhibitory effects.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines . The mechanism involved the activation of caspases and modulation of cell cycle checkpoints.
  • In Vivo Studies :
    • Animal models treated with related pyrazolo compounds showed reduced tumor growth rates compared to controls . These findings support the hypothesis that structural components of our compound may confer similar therapeutic effects.
  • Mechanistic Insights :
    • The interaction between the piperazine ring and target proteins has been elucidated through molecular docking studies, suggesting that the compound could effectively bind to active sites of kinases due to its spatial configuration .

Properties

IUPAC Name

2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O3/c1-2-30-17-22(25-23(18-30)27(36)33(29-25)21-11-7-4-8-12-21)26(35)32-15-13-31(14-16-32)19-24(34)28-20-9-5-3-6-10-20/h3-12,17-18H,2,13-16,19H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCXEPCMEIVBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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